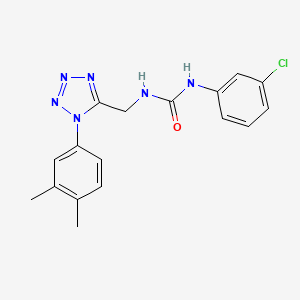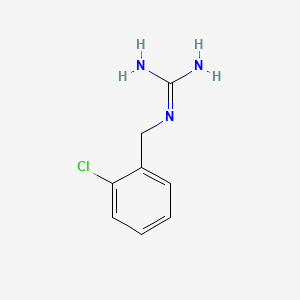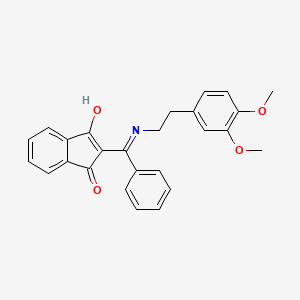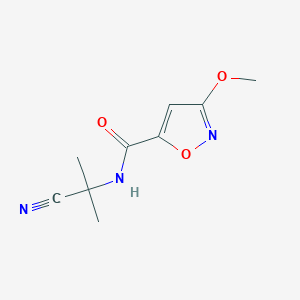![molecular formula C14H14N6O2 B2753323 (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 923897-92-1](/img/structure/B2753323.png)
(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds were designed and synthesized as novel CDK2 targeting compounds . The yield of the synthesis process was reported to be around 62% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been described in several studies . The reactions involve the use of various reagents and catalysts, and the products are characterized using techniques such as NMR and LC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed in several studies . For example, the compound appears as a yellow liquid in its pure form .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Novel Synthesis Methods : This compound and its derivatives are synthesized using advanced methods. For instance, Abdelhamid et al. (2012) explored the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds by reacting sodium salt of a furan-ylpropenone derivative with various reagents, showcasing a novel approach in heterocyclic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).
Anticancer Potential : Kamal et al. (2012) reported the synthesis of anthranilamide–pyrazolo[1,5-a]pyrimidine conjugates, demonstrating significant anticancer activity in cervical cancer cells. These compounds were shown to activate p53 in cancer cells, suggesting potential therapeutic applications (Kamal, Tamboli, Ramaiah, Adil, Rao, Viswanath, Mallareddy, Pushpavalli, & Pal-Bhadra, 2012).
Antimicrobial and Antifungal Agents : The structure of this compound allows for the development of novel antimicrobial and antifungal agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives showing good to excellent antimicrobial activity, highlighting the compound's potential in combating infectious diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pharmacological Applications
Dipeptidyl Peptidase Inhibitors : Sharma et al. (2012) investigated the pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to this compound, providing insights into its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research contributes to understanding the drug's disposition and potential as a treatment for type 2 diabetes (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, Prakash, 2012).
Antipsychotic Agents : Raviña et al. (2000) synthesized and evaluated novel butyrophenones with affinity for dopamine and serotonin receptors, indicating potential applications as antipsychotic drugs. The research underscores the versatility of this compound's core structure in developing treatments for psychiatric disorders (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, Demontis, 2000).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the compound can effectively halt the proliferation of cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other cellular processes, including DNA replication and protein synthesis, which are dependent on the cell cycle.
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents cancer cells from dividing and growing . This can lead to a reduction in tumor size and potentially halt the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, hypoxic conditions can activate certain proteins that protect cells from hypoxia If the compound is used in such an environment, its efficacy may be affected Additionally, factors such as pH, temperature, and the presence of other substances can impact the stability of the compound
Direcciones Futuras
Propiedades
IUPAC Name |
furan-2-yl-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)20-5-3-19(4-6-20)13-10-8-17-18-12(10)15-9-16-13/h1-2,7-9H,3-6H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCAWNBWJZOMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide](/img/structure/B2753255.png)
![2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B2753256.png)



